molecular formula C15H23ClN4O2 B7897605 [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7897605
M. Wt: 326.82 g/mol
InChI Key: PBGQWBVCWJQYKT-UHFFFAOYSA-N
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Description

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. The compound's structure incorporates a chloro-pyrimidine moiety linked to a piperidine ring, which is known to influence biological activity through various mechanisms.

  • Molecular Formula : C16H25ClN4O2S
  • Molecular Weight : 372.91 g/mol
  • CAS Number : 1261232-60-3

Anticancer Properties

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, research on L-γ-methyleneglutamic acid amides has shown that similar compounds can effectively inhibit the growth of various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. These compounds demonstrated comparable efficacy to established treatments like tamoxifen and olaparib, suggesting that this compound may exhibit similar anticancer activity through mechanisms involving glutaminolysis inhibition .

The proposed mechanism of action for compounds in this class includes the inhibition of specific metabolic pathways critical for cancer cell survival. By targeting glutamine metabolism, these compounds disrupt the biosynthetic precursors necessary for tumor growth, leading to reduced proliferation in malignant cells while sparing nonmalignant cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that related compounds exhibit moderate brain exposure and favorable tissue distribution profiles, indicating potential central nervous system (CNS) penetration. The half-life of some derivatives has been reported at approximately 0.74 hours, which may influence dosing regimens in therapeutic applications .

Case Studies and Research Findings

  • Breast Cancer Models : A study evaluated various esters derived from L-γ-methyleneglutamic acid amides against breast cancer cell lines. The results indicated significant growth inhibition at concentrations that did not affect nonmalignant cells, highlighting the selective action of these compounds .
  • CNS Activity : Investigations into CNS-active derivatives have shown promising results in animal models for conditions such as depression and anxiety. The ability of these compounds to cross the blood-brain barrier (BBB) enhances their therapeutic potential in treating neuropsychiatric disorders .

Data Summary Table

Compound NameMolecular WeightAnticancer ActivityCNS PenetrationHalf-Life
This compound372.91 g/molEffective against MCF-7, SK-BR-3Moderate0.74 h
L-γ-Methyleneglutamic Acid AmideVariesComparable to tamoxifenHigh0.74 h

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-7-20(9-11)13-8-12(16)17-10-18-13/h8,10-11H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGQWBVCWJQYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.